molecular formula C11H15ClN2O2 B1666545 Acluracil CAS No. 20938-38-9

Acluracil

Cat. No. B1666545
CAS RN: 20938-38-9
M. Wt: 242.7 g/mol
InChI Key: GPSWWJCFLZMBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acluracil is a biochemical.

Scientific Research Applications

  • Anticancer Research : Studies have focused on the development of new anticancer drugs, including derivatives of nitrosomethylurea (NMU), which are relevant to understanding the applications of compounds like Acluracil in oncology. This research includes computer modeling techniques of biochemical mechanisms and their combinations, highlighting the role of compounds similar to Acluracil in the treatment of various cancers (Камчибекова, 2016).

  • Hepatoprotective Properties : Atractylodin, a compound with similar applications as Acluracil, has been studied for its hepatoprotective properties. This research is indicative of Acluracil's potential in protecting the liver from damage and its role in treating liver-related diseases (Lyu et al., 2019).

  • Diabetes and Calorie Restriction Mimetics : The alpha-glucosidase inhibitor acarbose, similar to Acluracil, has been studied for its potential as a calorie restriction mimetic and its application in treating type 2 diabetes. This indicates a potential research avenue for Acluracil in the context of metabolic disorders and aging (Smith et al., 2020).

  • Neurological Diseases : Research on α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors (AMPARs) in epilepsy underscores the importance of glutamate receptor modulation in neurological diseases. This line of research could be relevant for exploring Acluracil's applications in neurological disorders (Citraro et al., 2014).

  • Cardiovascular Disease in Diabetics : Studies on acarbose, a compound with mechanisms similar to Acluracil, show its effectiveness in reducing the risk of myocardial infarction in diabetic patients. This suggests potential applications for Acluracil in cardiovascular disease management for diabetic populations (Hanefeld et al., 2004).

properties

CAS RN

20938-38-9

Product Name

Acluracil

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7 g/mol

IUPAC Name

6-chloro-3,5-diethyl-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4H,1,5-7H2,2-3H3

InChI Key

GPSWWJCFLZMBGB-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl

Canonical SMILES

CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl

Appearance

Solid powder

Other CAS RN

20938-38-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACLU
acluracil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acluracil
Reactant of Route 2
Acluracil
Reactant of Route 3
Acluracil
Reactant of Route 4
Acluracil
Reactant of Route 5
Reactant of Route 5
Acluracil
Reactant of Route 6
Reactant of Route 6
Acluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.